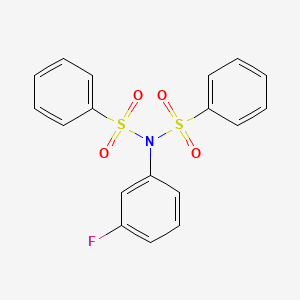![molecular formula C14H17N3OS B13371537 2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common approach is the reaction of 2-(methylsulfanyl)-5-pyrimidinemethanol with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various reduced derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-5-pyrimidinemethanol: A precursor in the synthesis of the target compound.
2-(Methylsulfanyl)-5-pyrimidinylamine: Another related compound with similar structural features.
Uniqueness
2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol is unique due to its combination of a pyrimidine ring with a phenylethanol moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-[(2-methylsulfanylpyrimidin-5-yl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C14H17N3OS/c1-19-14-16-8-11(9-17-14)7-15-10-13(18)12-5-3-2-4-6-12/h2-6,8-9,13,15,18H,7,10H2,1H3 |
InChI Key |
LRSYASJVFJDYSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)CNCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13371455.png)
![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
![N-(naphthalen-1-yl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide](/img/structure/B13371470.png)
![N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13371477.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B13371481.png)
![2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13371486.png)
![6-(3-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371493.png)
![Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B13371496.png)
![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371510.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)

![5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-methyl-2-pyrrolidinone](/img/structure/B13371530.png)
